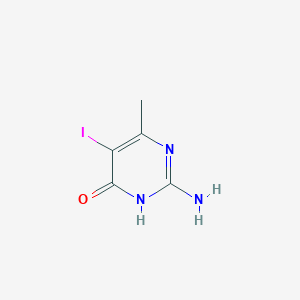

2-Amino-5-iodo-6-methyl-4-pyrimidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZYQAUQOBJSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333578 | |

| Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22294-57-1 | |

| Record name | 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22294-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol, a key intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties of the reactants and products, a proposed experimental protocol, and a visual representation of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound is achieved through the electrophilic iodination of the starting material, 2-Amino-6-methyl-4-pyrimidinol. The pyrimidine ring is activated towards electrophilic substitution by the presence of the amino and hydroxyl groups. N-Iodosuccinimide (NIS) in glacial acetic acid is a commonly used and effective reagent system for the iodination of such electron-rich heterocyclic compounds. The reaction proceeds by the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an iodine atom.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | 2-Amino-6-methyl-4-pyrimidinol (Starting Material) | This compound (Product) |

| CAS Number | 3977-29-5 | 22294-57-1 |

| Molecular Formula | C₅H₇N₃O | C₅H₆IN₃O |

| Molecular Weight | 125.13 g/mol | 251.03 g/mol |

| Appearance | Off-white to light yellow powder | Expected to be a solid |

| Melting Point | >300 °C | Not available |

| Purity | ≥98% | Dependent on purification |

Experimental Protocol

This protocol is based on analogous procedures for the iodination of similar pyrimidinone derivatives.

Materials:

-

2-Amino-6-methyl-4-pyrimidinol

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-Amino-6-methyl-4-pyrimidinol (1.0 eq).

-

Add glacial acetic acid to the flask to dissolve the starting material.

-

To this solution, add N-Iodosuccinimide (1.0 eq) portion-wise while stirring.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the purified this compound product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 2-Amino-5-iodo-6-methyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthesis protocol, and the potential biological significance of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2-Amino-6-methyl-4-pyrimidinol, and related substituted pyrimidinols to provide a comprehensive and practical resource.

Core Physicochemical Properties

| Property | Value (for 2-Amino-6-methyl-4-pyrimidinol) | Reference |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Melting Point | >300 °C | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Highly soluble in water and alcohols; limited solubility in non-polar organic solvents. | [4] |

| logP (Octanol/Water Partition Coefficient) | -0.9 (Computed) | [1] |

| CAS Number | 3977-29-5 | [1][2] |

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound, based on established iodination methods for similar pyrimidinone scaffolds. A notable method involves the direct iodination of a pyrimidinone using N-iodosuccinimide (NIS) in a suitable solvent.[5]

Reaction:

2-Amino-6-methyl-4-pyrimidinol + N-Iodosuccinimide (NIS) → this compound + Succinimide

Materials:

-

2-Amino-6-methyl-4-pyrimidinol

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-Amino-6-methyl-4-pyrimidinol in a suitable volume of glacial acetic acid.

-

Add 1.05 equivalents of N-iodosuccinimide to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 70-80 °C with continuous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). The reaction is anticipated to proceed over several hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold solvent to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry, and Elemental Analysis) to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, related 2-aminopyrimidine derivatives have shown significant potential as inhibitors of key enzymes in nucleotide biosynthesis.[6] In particular, substituted pyrimidinones have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[7][8][9][10] These enzymes are critical for the de novo synthesis of thymidine, a fundamental component of DNA. Inhibition of TS and DHFR can lead to "thymineless death" in rapidly dividing cells, making them attractive targets for anticancer therapies.

The diagram below illustrates the folate metabolism pathway and the points of inhibition by TS and DHFR inhibitors.

Caption: Potential inhibition of the folate pathway by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed properties and biological activities.

References

- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Activity of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Derivatives

A comprehensive review of the current state of research, including synthesis, biological evaluation, and mechanisms of action for related pyrimidine analogues.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The diverse pharmacological profiles of pyrimidine derivatives have established them as privileged structures in the quest for novel therapeutic agents. This technical guide focuses on the biological activity of 2-amino-4-pyrimidinol derivatives, with a specific interest in the potential contributions of substitutions at the 5- and 6-positions, such as in the case of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. While direct, in-depth research on the biological activities of this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the known biological activities of closely related 2-amino-4-pyrimidinol and other pyrimidine analogues. By examining the structure-activity relationships of these related compounds, we can infer the potential therapeutic applications and guide future research directions for this specific derivative.

Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A common and versatile method for the synthesis of 2-amino-4-pyrimidinol derivatives involves the condensation of a β-ketoester with guanidine or its derivatives. For instance, the synthesis of 2-amino-6-methyl-pyrimidin-4-ol derivatives can be achieved by the refluxing of 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine in butanol.[1] Another approach involves a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline ethanol solution to yield 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines.[2]

The introduction of an iodine atom at the 5-position can be achieved through various iodination reactions on the pyrimidine ring. The specific synthesis of this compound, while not detailed in extensive literature, would likely follow similar established synthetic routes for pyrimidine ring formation, followed by a regioselective iodination step.

Biological Activities of Related Pyrimidine Derivatives

While specific data for this compound is scarce, the broader class of 2-aminopyrimidine derivatives has demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

For example, a series of 4-substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines have been synthesized and evaluated as dual inhibitors of topoisomerase I and II.[5] Compounds 7b and 7t from this series showed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 8.80 µM and 7.45 µM, respectively.[5] These compounds were found to enhance the generation of reactive oxygen species (ROS) in cancer cells and induce cell cycle arrest at the G2/M phase.[5]

Similarly, novel 2-amino-4-aryl-6-pyridopyrimidines have demonstrated high anti-proliferative activities, causing cell rounding, cytoplasmic blebbing, and anomalous globular structures in cancer cells.[6]

The general structure-activity relationship suggests that the nature of the substituent at the 4-position and fusion of other rings to the pyrimidine core significantly influence the anticancer potency.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has been extensively used to develop potent and selective kinase inhibitors.

While not directly a 2-amino-4-pyrimidinol, the thieno[2,3-d]pyrimidine core is a well-known kinase inhibitor scaffold. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated as potential anticancer agents, with one derivative showing an IC50 of 4.3 µg/mL (0.013 µM) against the MCF-7 cell line.[7] These compounds are often designed to target receptor tyrosine kinases like VEGFR and Tie-2, which are involved in angiogenesis.[7][8]

Anti-inflammatory and Other Activities

Derivatives of 2-amino-4,6-dihydroxypyrimidine have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[9] Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines were found to be potent inhibitors of immune-activated NO production, with the 5-fluoro derivative exhibiting an IC50 of 2 µM.[9] This suggests that the nature of the substituent at the 5-position is critical for this activity. The iodo-substituent in this compound could potentially confer similar or enhanced anti-inflammatory properties.

Furthermore, some 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been patented for their use as inhibitors of leukotriene synthesis, indicating their potential in treating pulmonary, inflammatory, and cardiovascular diseases.[4]

Experimental Protocols

To provide a practical context for researchers, this section details common experimental methodologies used in the evaluation of pyrimidine derivatives.

General Synthesis of 2-Amino-4-pyrimidinol Derivatives

A general procedure for the synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ols involves the reaction of a starting pyrimidin-4-ol with an amine.

Example Protocol: A mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol (1 mmol) and the desired amine (e.g., piperidine or morpholine, 5 mmol) in butanol (10 mL) is refluxed for 15 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then treated with a 10% solution of sodium hydroxide and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol Outline:

-

Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition and Downstream Signaling

Many anticancer pyrimidine derivatives function by inhibiting protein kinases. For example, inhibition of receptor tyrosine kinases like VEGFR or EGFR can block downstream signaling cascades such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinases by Pyrimidine Derivatives.

Topoisomerase Inhibition and DNA Damage

Certain pyrimidine derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. Topoisomerases are enzymes that regulate the topology of DNA. By inhibiting these enzymes, the compounds can cause an accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately leads to programmed cell death.

Caption: Mechanism of Action for Topoisomerase-Inhibiting Pyrimidines.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the activity of some related pyrimidine derivatives to provide a comparative context.

| Compound Class | Derivative Example | Target/Assay | IC50 / Activity | Reference |

| Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines | Compound 7b | MCF-7 cell cytotoxicity | 8.80 ± 0.08 µM | [5] |

| Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines | Compound 7t | MCF-7 cell cytotoxicity | 7.45 ± 0.26 µM | [5] |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | A specific derivative | MCF-7 cell line | 4.3 µg/mL (0.013 µM) | [7] |

| 2-Amino-4,6-dichloropyrimidines | 5-Fluoro derivative | Nitric Oxide Production | 2 µM | [9] |

Conclusion and Future Directions

The 2-aminopyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutic agents. While the specific biological profile of this compound is yet to be fully elucidated in publicly accessible research, the extensive studies on related analogues provide a strong rationale for its investigation. The presence of an iodo-substituent at the 5-position is particularly intriguing, as halogens can significantly modulate the physicochemical properties and biological activity of a molecule, potentially enhancing its potency or altering its selectivity towards specific biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Key areas of investigation should include:

-

Anticancer screening: Evaluation against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Kinase profiling: Screening against a broad panel of protein kinases to identify potential molecular targets.

-

Anti-inflammatory assays: Investigating its ability to modulate inflammatory pathways, for instance, by measuring its effect on nitric oxide or cytokine production.

-

Mechanism of action studies: Elucidating the specific signaling pathways and molecular interactions through which it exerts its biological effects.

Such studies will be crucial in unlocking the therapeutic potential of this and other related pyrimidine derivatives, paving the way for the development of new and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4554276A - 2-Amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]

- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Pyrimidinols: A Technical Guide for Drug Development

Introduction

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology. Its derivatives, particularly the hydroxylated forms known as pyrimidinols and their tautomeric pyrimidinone counterparts, are ubiquitous in nature and pharmacology. They form the structural basis for nucleobases essential to life—uracil, thymine, and cytosine—and are the foundational scaffold for a vast array of synthetic drugs. This technical guide provides an in-depth exploration of the discovery and history of pyrimidinol compounds, detailing key synthetic methodologies, mechanisms of action, and quantitative pharmacological data for seminal and contemporary derivatives.

A Century of Discovery: From Sedatives to Targeted Therapies

The history of pyrimidinol compounds is a story of serendipity, systematic investigation, and the evolution of drug design principles. The journey began in the 19th century with the synthesis of the core pyrimidine structure and led to the development of blockbuster drugs that have shaped modern medicine.

The Dawn of Pyrimidine Chemistry: Barbituric Acid

The story begins not with a therapeutic agent, but with a fundamental chemical synthesis. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound of the first major class of pyrimidinol drugs by condensing urea with malonic acid.[1][2] The resulting compound was named barbituric acid , reportedly in honor of Saint Barbara.[1] While barbituric acid itself is not pharmacologically active, its discovery was the critical first step, providing the chemical scaffold that would dominate sedative-hypnotic therapy for the next half-century.[2]

The Barbiturates: The First Wave of Pyrimidinol Drugs

It took nearly four decades for the therapeutic potential of Baeyer's discovery to be realized.

-

1903: The First Hypnotic: Working at Bayer, Josef von Mering and Emil Fischer modified the barbituric acid structure, adding two ethyl groups at the 5-position. The resulting compound, diethylbarbituric acid, was found to induce sleep in dogs. Named Barbital and marketed as Veronal, it became the first commercially successful barbiturate hypnotic.

-

1912: A Breakthrough in Epilepsy: The synthesis of Phenobarbital marked a pivotal moment. Initially introduced as a sedative, its profound anticonvulsant properties were discovered serendipitously by the young clinician Alfred Hauptmann in 1912. He observed that administering phenobarbital to his epileptic patients for sedation also dramatically reduced the frequency and severity of their seizures. This discovery established the first truly effective treatment for epilepsy and phenobarbital remains in use today.

The Post-Barbiturate Era: Expanding Therapeutic Horizons

While effective, the narrow therapeutic index and high potential for addiction and overdose of barbiturates drove researchers to seek safer alternatives.[3] This led to the decline of their widespread use by the 1960s but also spurred further exploration of the pyrimidine scaffold, leading to its incorporation into a diverse range of modern therapeutics.[3] Today, pyrimidine derivatives are integral to numerous drug classes, including:

-

Antiviral Agents: Zidovudine (AZT), an early HIV drug, is a pyrimidine nucleoside analogue.

-

Anticancer Agents: Pyrimidine-based compounds like Gefitinib and Erlotinib are targeted therapies that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[4]

-

Antimicrobial and Anti-inflammatory Drugs: The versatility of the pyrimidine ring has been exploited to develop a wide array of anti-infective and anti-inflammatory agents.

Core Synthetic Methodologies

The construction of the pyrimidine ring is a fundamental process in organic chemistry. Several classic name reactions provide reliable access to the pyrimidinol core and its derivatives.

Synthesis of Barbituric Acid (Classic Protocol)

The condensation of a malonic ester with urea is the archetypal synthesis of the barbituric acid core. This reaction is typically carried out in the presence of a strong base like sodium ethoxide.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, 11.5 g (0.5 gram-atom) of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. The reaction is exothermic and should be managed with cooling if necessary.[5][6]

-

Addition of Reagents: To the resulting sodium ethoxide solution, 80 g (0.5 mole) of diethyl malonate is added, followed by a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.[5][6]

-

Condensation Reaction: The mixture is thoroughly shaken and heated to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[5][6]

-

Work-up and Isolation: After reflux, 500 mL of hot (~50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid until acidic to litmus paper (approx. 45 mL).[5][6]

-

Crystallization and Collection: The clear solution is filtered and cooled in an ice bath overnight to allow for the crystallization of barbituric acid. The white crystalline product is collected by suction filtration on a Büchner funnel, washed with a small volume of cold water (50 mL), and dried in an oven at 105-110°C for 3-4 hours.[5] The typical yield is 46-50 g (72-78%).[5]

Logical Workflow for Barbituric Acid Synthesis

Caption: Workflow for the synthesis of barbituric acid.

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction efficiently produces dihydropyrimidinones (DHPMs). It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[7][8]

General Experimental Protocol:

-

Mixing of Components: In a suitable flask, a mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl, or a Lewis acid like Yb(OTf)₃) is prepared in a solvent such as ethanol.[7][9]

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).[8]

-

Isolation: Upon completion, the reaction mixture is cooled. The solid product often precipitates directly from the solution. The precipitate is collected by filtration and recrystallized from a suitable solvent (e.g., methanol) to yield the pure dihydropyrimidinone.[8]

The Pinner Synthesis

Developed by Adolf Pinner starting in 1884, this method involves the condensation of an amidine with a 1,3-dicarbonyl compound (like a β-keto ester or malonic ester) to form the pyrimidine ring.[10][11] This synthesis is highly versatile for producing substituted pyrimidines.

General Experimental Protocol:

-

Reaction Setup: A 1,3-dicarbonyl compound and an amidine hydrochloride are dissolved in a suitable solvent, often an alcohol.

-

Base-catalyzed Condensation: A base, such as sodium ethoxide or potassium carbonate, is added to the mixture to neutralize the amidine salt and catalyze the condensation.

-

Cyclization: The reaction mixture is typically heated to reflux to drive the cyclization and dehydration, forming the pyrimidine ring.

-

Purification: After the reaction is complete, the solvent is removed, and the product is purified using standard techniques such as recrystallization or column chromatography.

Mechanisms of Action & Signaling Pathways

Pyrimidinol derivatives exert their biological effects by interacting with a wide range of molecular targets. The two most prominent examples are the modulation of the GABA-A receptor by barbiturates and the inhibition of the EGFR signaling pathway by modern anticancer agents.

Barbiturates and the GABA-A Receptor

Barbiturates are positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13]

-

Mechanism: The GABA-A receptor is a ligand-gated chloride ion channel. When GABA binds to it, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Barbiturates bind to a distinct allosteric site on the receptor complex.[12] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a more profound and prolonged inhibitory signal.[12][13] At higher concentrations, barbiturates can directly open the channel even in the absence of GABA, a property that contributes to their high toxicity in overdose.[14]

GABA-A Receptor Modulation by Barbiturates

Caption: Barbiturates potentiate GABAergic inhibition.

Pyrimidine-Based EGFR Inhibitors

In many cancers, the Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated, leading to uncontrolled cell proliferation and survival.[15][16] Many modern pyrimidine-based drugs are designed to inhibit this pathway.

-

Mechanism: EGFR is a receptor tyrosine kinase. Upon binding its ligand (e.g., EGF), it dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, activating downstream pro-survival signaling cascades, primarily the RAS-RAF-MAPK pathway and the PI3K-AKT pathway.[15][17] Pyrimidine-based inhibitors (e.g., Gefitinib) act as ATP competitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the initiation of the entire downstream signaling cascade.[4] This leads to the inhibition of cancer cell growth and can induce apoptosis.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR pathway by pyrimidine drugs.

Quantitative Pharmacological Data

The therapeutic utility and risk profile of a drug are defined by its quantitative parameters. The following tables summarize key data for representative pyrimidinol compounds.

Pharmacological Data for Selected Barbiturates

Barbiturates are characterized by a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose.

| Compound | Primary Use | Therapeutic Blood Level | Toxic Blood Level | Lethal Blood Level |

| Phenobarbital | Anticonvulsant, Sedative | 10-40 µg/mL | >40 µg/mL | >80 µg/mL |

| Pentobarbital | Sedative, Hypnotic | 1-5 µg/mL | >10 µg/mL | >30 µg/mL |

| Amobarbital | Sedative, Hypnotic | 1-5 µg/mL | >10 µg/mL | >20 µg/mL |

| Thiopental | Anesthetic Induction | 1-10 µg/mL | >30 µg/mL | >50 µg/mL |

| Data compiled from various pharmacological sources. Levels can vary based on individual tolerance and co-ingestion of other substances. |

In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

The potency of modern pyrimidine-based anticancer agents is typically measured by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines. Lower values indicate higher potency.

| Compound | Target Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) |

| Compound 4b | HCT-116 | Colon Cancer | 1.34 | Erlotinib | 1.32 |

| Compound 4c | HCT-116 | Colon Cancer | 1.90 | Erlotinib | 1.32 |

| Compound 57 | HCT-116 | Colon Cancer | 2.4 | Erlotinib | - |

| Compound 57 | A549 | Non-Small Cell Lung Cancer | 3.04 | Erlotinib | - |

| Compound 60 | MCF-7 | Breast Cancer | 5.1 | 5-Fluorouracil | - |

| Compound 12c | UO-31 | Renal Cancer | 0.87 | Sunitinib | 1.26 |

| Data are representative values from cited research papers.[18][19][20] Conditions may vary between studies. |

Conclusion

From the foundational synthesis of barbituric acid to the rational design of highly specific enzyme inhibitors, the pyrimidinol scaffold has been a constant and fruitful source of therapeutic innovation. Its simple, modifiable structure has allowed medicinal chemists to address a remarkable range of biological targets over the past century. The historical progression from broad CNS depressants like barbiturates to targeted agents like EGFR inhibitors mirrors the evolution of drug discovery itself—a shift from serendipitous observation to mechanism-based design. For researchers and drug development professionals, the rich history and continued versatility of pyrimidinol chemistry offer a powerful lesson and a promising platform for the development of future medicines.

References

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. redalyc.org [redalyc.org]

- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. Barbiturate - Wikipedia [en.wikipedia.org]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 20. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

Technical Guide: 2-Amino-5-iodo-6-methyl-4-pyrimidinol (CAS: 22294-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a halogenated derivative of the pyrimidine core structure. Pyrimidine and its analogs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and therapeutic agents. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position of the 2-amino-4-pyrimidinol scaffold offers potential for modulating the compound's physicochemical properties and biological activity. This document provides a concise technical overview of the available information on this compound.

Chemical Properties and Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The information presented below is a combination of data from chemical suppliers and predicted values based on its structure. For comparison, experimental data for the parent compound, 2-Amino-6-methyl-4-pyrimidinol, is also included.

Table 1: Physicochemical Data

| Property | This compound | 2-Amino-6-methyl-4-pyrimidinol (Parent Compound) |

| CAS Number | 22294-57-1[1][2][3] | 3977-29-5[4][5] |

| Molecular Formula | C₅H₆IN₃O[1][2] | C₅H₇N₃O[4][5] |

| Molecular Weight | 251.03 g/mol [1] | 125.13 g/mol [4][5] |

| Appearance | Solid or liquid (from supplier data)[3] | White powder |

| Melting Point | No data available | >300 °C[6] |

| Solubility | No data available | Water solubility (logS): -0.66 (predicted) |

| pKa | No data available | No data available |

Note: The lack of extensive experimental data for the target compound suggests it is primarily available as a chemical intermediate for further synthesis.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds. The most probable method is the direct iodination of its precursor, 2-Amino-6-methyl-4-pyrimidinol.

Inferred Synthetic Pathway

The synthesis would likely proceed via an electrophilic substitution reaction at the 5-position of the pyrimidine ring, which is activated by the amino and hydroxyl groups.

References

- 1. scbt.com [scbt.com]

- 2. This compound/CAS:22294-57-1-HXCHEM [hxchem.net]

- 3. This compound 22294-57-1, CasNo.22294-57-1 Shenzhen Foris Technology Co. LTD China (Mainland) [szforis.lookchem.com]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Tautomerism in 2-Amino-5-iodo-6-methyl-4-pyrimidinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related 2-amino-4-pyrimidinol derivatives to predict and understand its tautomeric properties. The principles, experimental methodologies, and potential tautomeric forms discussed herein are based on established research in the field of heterocyclic chemistry.

Introduction to Tautomerism in Pyrimidinols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design and molecular biology.[1][2][3] In heterocyclic compounds like pyrimidines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[4] this compound, a substituted pyrimidine, is expected to exhibit significant tautomerism, primarily through keto-enol and amino-imino forms. The predominant tautomer can have a profound impact on the molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capabilities, which in turn influence its biological activity and pharmacokinetic profile.

The two primary forms of tautomerism relevant to this compound are lactam-lactim and amino-imino tautomerism. The lactam-lactim tautomerism involves the interconversion between the keto form (pyrimidinone) and the enol form (pyrimidinol). Amino-imino tautomerism involves the equilibrium between the exocyclic amino group and the corresponding imino form.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomers. The principal equilibrium is expected to be between the hydroxy (enol/lactim) and the keto (lactam) forms. Furthermore, the exocyclic amino group can exist in equilibrium with its imino tautomer. The interplay of these equilibria results in multiple possible structures.

Based on studies of related 2-amino-4-hydroxypyrimidines, the keto (lactam) forms are generally more stable, particularly in the solid state and in polar solvents.[5] The introduction of a nitrogen atom into the ring of a related compound, 2-hydroxypyridine, to form 4-hydroxypyrimidine, shifts the equilibrium towards the ketonic form.[6]

A diagram illustrating the primary tautomeric equilibria is presented below:

Caption: Tautomeric equilibria for this compound. (Note: Images are placeholders and should be replaced with actual chemical structures).

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to a variety of factors:

-

Substituent Effects: The electronic properties of the iodo and methyl substituents will influence the relative stability of the tautomers. The electron-withdrawing nature of the iodine atom may favor the lactam form by increasing the acidity of the ring protons.

-

Solvent Polarity: The equilibrium can be significantly shifted by the solvent.[7] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. For many nitrogen heterocycles, the lactam form is more polar and is favored in aqueous solutions.[8]

-

pH: The ionization state of the molecule will dictate the predominant tautomeric form. The pKa values of the different tautomers are distinct, and changes in pH will shift the equilibrium.[1]

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization reaction.[9]

-

Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular hydrogen bonding in the crystal lattice.[5][10]

Experimental Protocols for Tautomerism Studies

Several spectroscopic and analytical techniques are employed to study tautomeric equilibria.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable tool for investigating tautomerism as different tautomers often exhibit distinct absorption spectra.[4][11][12]

Generalized Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) at a concentration suitable for UV/Vis analysis (typically 10⁻⁴ to 10⁻⁵ M).

-

Spectral Acquisition: Record the UV/Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate the presence of different tautomers.[11] The equilibrium constant (K_T) can sometimes be estimated by comparing the spectra in different solvents where one tautomer is expected to predominate.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful technique for elucidating the structures of tautomers in solution.[8][13][14]

Generalized Experimental Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.

-

Spectral Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. For ¹⁵N NMR, isotopic enrichment may be necessary to obtain a good signal-to-noise ratio.

-

Data Analysis: The chemical shifts of protons and carbons, particularly those near the sites of tautomerization, are sensitive to the tautomeric form. For example, the chemical shift of the carbon atom at the 4-position will be significantly different in the keto (sp²) versus the enol (sp²) form. The presence of distinct sets of signals for different tautomers indicates a slow exchange on the NMR timescale. If the exchange is fast, averaged signals will be observed. Variable temperature NMR studies can be used to probe the dynamics of the tautomeric interconversion.[14]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[10]

Generalized Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

-

Data Collection and Structure Refinement: Collect X-ray diffraction data from a single crystal and solve the crystal structure.

-

Structural Analysis: The refined crystal structure will reveal the precise location of all atoms, including the protons, thereby identifying the specific tautomer present in the crystalline form.

Quantitative Data from Related Pyrimidinol Derivatives

Table 1: Predominant Tautomeric Forms of 2-Aminopyrimidin-4-one (Isocytosine) Analogs in Different Media

| Compound | Medium | Predominant Tautomer(s) | Reference |

| Isocytosine | Aqueous Solution | 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one | [15] |

| 2-Amino-5,6-dimethyl-4-hydroxypyrimidine | Aqueous Solution | Keto-enol tautomerization occurs | [5] |

| 2-Amino-5,6-dimethyl-4-hydroxypyrimidine | Solid State (from water) | 1H-keto tautomer | [5] |

| 2-Amino-5,6-dimethyl-4-hydroxypyrimidine | Solid State (from water with uric acid) | 1:1 ratio of 1H-keto and 3H-keto tautomers | [5] |

Table 2: Computational Studies on Tautomeric Stability of Pyrimidinone Derivatives

| Compound | Method | Relative Energy (kcal/mol) (Gas Phase) | Reference |

| 4(3H)-Pyrimidinone vs. 4-Hydroxypyrimidine | Computational | Keto form more stable | [6] |

| Isocytosine (2-amino-1H-pyrimidin-4-one vs. 2-imino form) | Computational | 2-amino form more stable by 5.6 kcal/mol in aqueous solution | [15] |

Logical Workflow for Tautomerism Analysis

A systematic approach is crucial for the comprehensive analysis of tautomerism in a novel compound like this compound.

Caption: A logical workflow for the comprehensive study of tautomerism.

Conclusion

The tautomeric behavior of this compound is expected to be complex, with a dynamic equilibrium between several lactam-lactim and amino-imino forms. Based on extensive studies of analogous 2-amino-4-pyrimidinol systems, it is predicted that the keto (lactam) tautomers will be the most stable, particularly in polar environments and in the solid state. However, the precise position of the equilibrium will be influenced by the specific electronic effects of the iodo and methyl substituents, as well as the experimental conditions. A multi-faceted experimental approach, combining UV/Vis and NMR spectroscopy for solution-state analysis and X-ray crystallography for the solid state, supported by computational modeling, is essential for a complete characterization of the tautomeric landscape of this molecule. Such a thorough understanding is critical for its potential development in medicinal chemistry and other scientific applications.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. cris.unibo.it [cris.unibo.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-5-iodo-6-methyl-4-pyrimidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles and analyzes data from structurally similar pyrimidine derivatives to offer a robust predictive framework. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also presented to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| -CH₃ | ~2.1-2.4 | -CH₃ | ~20-25 |

| -NH₂ | ~5.0-7.0 (broad) | C-I | ~70-80 |

| -OH | ~10.0-12.0 (broad) | C-NH₂ | ~160-165 |

| Pyrimidine-H | ~5.8-6.0 | C-OH | ~165-170 |

| C-CH₃ | ~155-160 | ||

| C (quaternary) | ~100-110 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| N-H stretch | 3100-3500 | Medium, Broad |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (keto-enol tautomer) | 1650-1700 | Strong |

| C=N stretch | 1580-1650 | Medium to Strong |

| C=C stretch | 1450-1600 | Medium |

| C-I stretch | 500-600 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| Ion | Predicted m/z | Notes |

| [M]⁺ | 265 | Molecular ion |

| [M-I]⁺ | 138 | Loss of iodine radical |

| [M-CH₃]⁺ | 250 | Loss of methyl radical |

| [M-H₂O]⁺ | 247 | Loss of water |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for pyrimidine derivatives due to its ability to dissolve polar compounds and exchange with labile protons.[1]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS).

Sample Preparation and Introduction:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The sample is then injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition (Electron Ionization - EI):

-

The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum. The presence of iodine with its characteristic isotopic pattern is a key feature to observe.[2]

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including therapeutics. The introduction of an iodo group at the C5 position and a methyl group at the C6 position can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these properties is paramount for the successful development of this compound as a potential drug candidate. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.

This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound, in line with regulatory expectations for pharmaceutical development.

Solubility Profile

The solubility of an API is a critical determinant of its oral absorption and dissolution rate. For poorly soluble compounds, such as many pyrimidine derivatives, a comprehensive solubility profile across various media is essential.

Illustrative Solubility Data

The following table summarizes the expected, illustrative solubility of this compound in various solvents. Actual experimental data should be substituted here.

| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| Water | 25 | < 0.01 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | 0.05 | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 | 0.02 | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | < 0.01 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | < 0.01 | Shake-Flask |

| Methanol | 25 | 2.5 | Shake-Flask |

| Ethanol | 25 | 1.2 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| Polyethylene Glycol 400 | 25 | 5.0 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 N HCl, phosphate buffers of various pH, Methanol, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

After shaking, allow the samples to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.

-

For aqueous buffers, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.

Methodological & Application

Application Notes and Protocols for 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a synthetic heterocyclic compound belonging to the pyrimidinol class. Its structural similarity to endogenous nucleobases suggests its potential as a modulator of enzymes involved in nucleic acid metabolism. This document provides detailed protocols for evaluating the inhibitory activity of this compound against two key enzymes in the folate pathway: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). These enzymes are critical for the de novo synthesis of thymidylate, a necessary precursor for DNA replication, making them well-established targets for anticancer and antimicrobial therapies.[1][2][3][4][5] The provided protocols are based on established methodologies for similar 2-amino-4-oxopyrimidine derivatives.[1][2][6]

Target Enzymes and Signaling Pathway

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are sequential enzymes in the folate-mediated one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction produces dihydrofolate (DHF), which is then reduced back to tetrahydrofolate (THF) by DHFR, utilizing NADPH as a cofactor.[2][7][8] Inhibition of either enzyme disrupts the supply of dTMP, leading to inhibition of DNA synthesis and cell death.[3][5]

Caption: Folate metabolism and points of inhibition.

Quantitative Data Summary

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the IC50 values for structurally related 2-amino-4-oxopyrimidine and thieno[2,3-d]pyrimidine analogs against human TS and DHFR. This data provides a reference for the potential potency of the title compound.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrrolo[3,2-d]pyrimidine analog | human TS | 46 | [1] |

| Pyrrolo[3,2-d]pyrimidine analog | human DHFR | 120 | [1] |

| Thieno[2,3-d]pyrimidine analog | human TS | 54 | [2] |

| Thieno[2,3-d]pyrimidine analog | human DHFR | 19 | [2] |

| Thieno[2,3-d]pyrimidine analog | human TS | 40 | [6] |

| Thieno[2,3-d]pyrimidine analog | human DHFR | 20 | [6] |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against human Thymidylate Synthase and Dihydrofolate Reductase.

General Workflow for Enzyme Inhibition Assay

Caption: General workflow for enzyme inhibition assays.

Protocol 1: Human Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the rate of oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF), which is coupled to the synthesis of dTMP from dUMP. The increase in absorbance at 340 nm due to the formation of DHF is monitored.

Materials and Reagents:

-

Human recombinant Thymidylate Synthase (TS)

-

This compound

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM 2-mercaptoethanol

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions of dUMP (e.g., 10 mM) and CH2H4folate (e.g., 5 mM) in the assay buffer.

-

Dilute the human TS enzyme in assay buffer to the desired working concentration (e.g., 50 nM).

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound at various concentrations (serial dilutions). For the control wells, add 2 µL of DMSO.

-

Add 178 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a substrate mix containing dUMP and CH2H4folate in the assay buffer.

-

To initiate the reaction, add 20 µL of the substrate mix to each well. Final concentrations should be approximately 100 µM dUMP and 50 µM CH2H4folate.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Human Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.[9][10]

Materials and Reagents:

-

Human recombinant Dihydrofolate Reductase (DHFR)

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 50 mM KCl

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions of DHF (e.g., 1 mM) and NADPH (e.g., 2 mM) in the assay buffer.

-

Dilute the human DHFR enzyme in assay buffer to the desired working concentration (e.g., 20 nM).

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound at various concentrations (serial dilutions). For the control wells, add 2 µL of DMSO.

-

Add 178 µL of a solution containing the DHFR enzyme and NADPH in assay buffer.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

To start the reaction, add 20 µL of the DHF solution to each well. Final concentrations should be approximately 100 µM DHF and 200 µM NADPH.

-

Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm every 20 seconds for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocols offer a robust framework for the enzymatic evaluation of this compound as a potential inhibitor of Thymidylate Synthase and Dihydrofolate Reductase. Given the established importance of the 2-amino-4-oxopyrimidine scaffold in targeting these enzymes, this compound warrants investigation. The successful inhibition of TS and/or DHFR could position this and similar molecules as lead candidates for the development of novel therapeutics. Researchers should perform these assays with appropriate controls to ensure data validity and reproducibility.

References

- 1. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lmaleidykla.lt [lmaleidykla.lt]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Cancer Research

Disclaimer: The following application notes and protocols are based on the known activities of structurally related pyrimidine derivatives in cancer research. Direct experimental data for 2-Amino-5-iodo-6-methyl-4-pyrimidinol is limited in publicly available literature. Therefore, this document presents a hypothesized application and representative experimental procedures to guide potential research.

Application Notes

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved anticancer drugs. Structurally related molecules, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been investigated as potent inhibitors of various protein kinases and other key enzymes involved in cancer progression, such as thymidylate synthase.[1][2] This suggests that this compound may also possess anticancer properties, potentially by targeting key signaling pathways that are frequently dysregulated in cancer.

Hypothesized Mechanism of Action

Based on the activities of similar pyrimidine-based compounds, it is hypothesized that this compound acts as a kinase inhibitor. Specifically, it may target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a critical driver in the proliferation and survival of various cancer cells. The iodinated substituent at the 5-position may enhance its binding affinity and selectivity for the ATP-binding pocket of the kinase domain.

Potential Applications in Cancer Research

-

In vitro screening: Evaluation of the cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

-

Mechanism of action studies: Investigation of its inhibitory effects on specific kinases and their downstream signaling pathways.

-

Drug synergy studies: Assessment of its potential to enhance the efficacy of existing chemotherapeutic agents.

-

Lead compound for drug development: Use as a scaffold for the synthesis of more potent and selective anticancer agents.

Quantitative Data

The following table summarizes hypothetical IC50 values of this compound against a panel of cancer cell lines, as would be determined by a cell viability assay.

| Cell Line | Cancer Type | Hypothesized IC50 (µM) |

| A549 | Non-small cell lung cancer | 8.2 |

| MCF-7 | Breast cancer | 15.7 |

| HCT116 | Colon cancer | 12.5 |

| U87-MG | Glioblastoma | 25.1 |

| PC-3 | Prostate cancer | 18.9 |

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

2. Kinase Inhibition Assay

This protocol describes a method to assess the in vitro inhibitory activity of the compound against a specific kinase (e.g., EGFR).

-

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Substrate peptide

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the compound dilutions, recombinant EGFR kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

3. Western Blot Analysis

This protocol is for analyzing the effect of the compound on the phosphorylation of downstream targets in a signaling pathway.

-

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with different concentrations of this compound for a specified time.

-

Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

Visualizations

References

Application Notes and Protocols: 2-Amino-5-iodo-6-methyl-4-pyrimidinol as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals